molecular formula C11H15N3O B11894764 1-(Pyridin-3-yl)piperidine-4-carboxamide

1-(Pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B11894764
M. Wt: 205.26 g/mol
InChI Key: ZSSGIBYGDDSLEJ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-4-carboxamide is a heterocyclic compound that features a piperidine ring bonded to a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxamide typically involves the reaction of 3-aminopyridine with piperidine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-4-carboxamide

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H2,12,15)

InChI Key

ZSSGIBYGDDSLEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CN=CC=C2

Origin of Product

United States

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